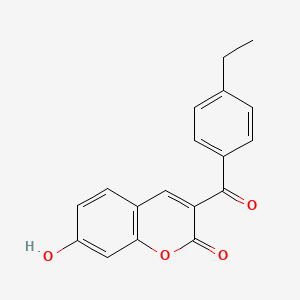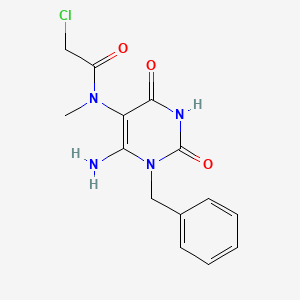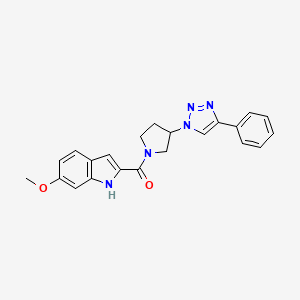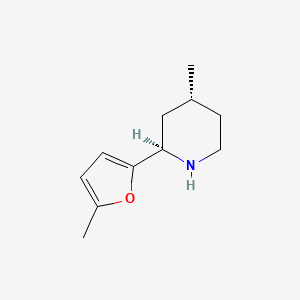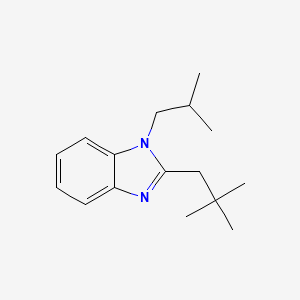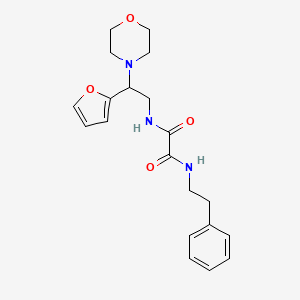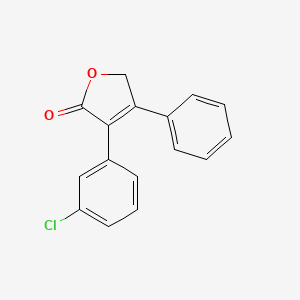
ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The chemical reactions of an organic compound are largely determined by its functional groups. For example, carboxylic acids can undergo reactions such as esterification and amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques.Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Evaluation
A study conducted by Bhoi et al. (2016) emphasizes the one-pot, microwave-assisted synthesis of novel derivatives using 2-aminobenzothiazole, showcasing operational simplicity and environmental friendliness. These derivatives were evaluated for antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, indicating their potential in therapeutic applications (Bhoi et al., 2016).
Anticancer Activity
Gomha et al. (2015) prepared a novel series of compounds through cyclocondensation, which were tested for their anticancer activity against colon and liver carcinoma cell lines. The study highlights the promise of 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives in cancer therapy (Gomha et al., 2015).
Synthesis and Antimicrobial Evaluation
Research by Balkan et al. (2001) explores the synthesis of new thiazolo[4,5-d] pyrimidines and their sulfur derivatives, examining their in vitro antimicrobial activities. The study demonstrates significant inhibitory effects against Gram-positive bacteria and yeasts, suggesting their utility in antimicrobial treatments (Balkan et al., 2001).
Antimicrobial Study of Modified Derivatives
Desai et al. (2019) focus on the synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, evaluating the antimicrobial activities of the derivatives against various bacterial and fungal strains. The study provides insights into the structure-activity relationships of these molecules (Desai et al., 2019).
Colorimetric Chemosensor for Metal Ions
Aysha et al. (2021) synthesized a new colorimetric chemosensor based on a hybrid hydrazo/azo dye system, exhibiting high sensitivity towards Co2+, Zn2+, and Cu2+ ions. This research suggests applications in environmental monitoring and metal ion detection (Aysha et al., 2021).
Phosphine-Catalyzed Annulation
A study by Zhu et al. (2003) presents a phosphine-catalyzed [4 + 2] annulation method for synthesizing highly functionalized tetrahydropyridines, indicating potential in the development of complex organic molecules (Zhu et al., 2003).
Safety And Hazards
The safety and hazards associated with an organic compound can be determined based on its physical and chemical properties, as well as its biological effects. This information is typically provided in the compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
The future directions for research on an organic compound can include the development of new synthetic routes, the exploration of its potential applications (e.g., as a drug or material), and the investigation of its biological effects.
Please note that the above information is general in nature and may not apply to all organic compounds. For specific information on “ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate”, further research would be needed. If you have access to a chemistry lab or research facility, you might consider reaching out to a chemist or researcher for more information. They may be able to provide more specific information or even conduct some of the analyses for you. Please remember to always follow safety guidelines when handling chemicals.
Propriétés
IUPAC Name |
ethyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-10(14)9-8(2)12-11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMFHZGFBDLDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2834923.png)
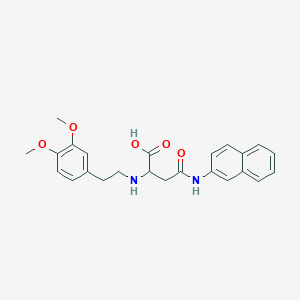
![6-((2-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2834928.png)

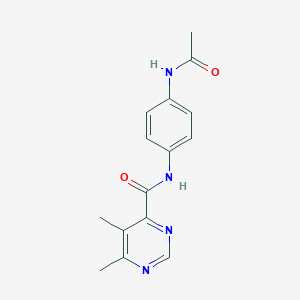
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)
